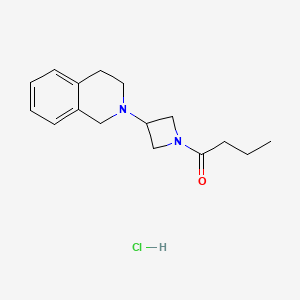
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds featuring dihydroisoquinoline and azetidine structures are significant in medicinal chemistry, given their potential biological activities. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to dihydroisoquinolines and azetidines typically involves multi-step chemical processes. For example, Xia et al. (2013) described the synthesis of a N-substituted regioisomer of besifloxacin from a difluoroquinoline derivative and an aminoazepane in acetonitrile, yielding the product in 37% yield, demonstrating a complex synthetic pathway that could be analogous to the compound of interest (Xia, Chen, & Yu, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using NMR, mass spectrometry, and elemental analysis, as shown in the synthesis and characterization of complex quinoline derivatives (Xia et al., 2013). These techniques provide detailed information on the molecular architecture and functional groups present in the compound.
Chemical Reactions and Properties
Chemical reactions involving dihydroisoquinoline derivatives often leverage their reactivity towards nucleophiles and electrophiles. For instance, compounds with a dihydroisoquinoline moiety can undergo nucleophilic addition reactions, as demonstrated by Muramatsu et al. (2013), where tetrahydroisoquinolines were arylated via a nucleophilic addition mechanism (Muramatsu, Nakano, & Li, 2013).
科学的研究の応用
Chemical Synthesis and Characterization
- Synthesis and Characterization: The compound has been explored in various chemical syntheses and characterizations. For instance, the synthesis of related dihydroisoquinoline compounds involved reactions like condensation of aromatic amines with N-phenylacetamide and further transformations, indicating a complex synthetic route often associated with such chemicals (Chandrashekaraiah et al., 2014). Another study involved the synthesis of derivatives of dihydroisoquinoline, highlighting the versatility and adaptability of these compounds in chemical synthesis (Ouchi et al., 2002).
Biological Activities
- Antimicrobial and Antitubercular Activities: Compounds structurally related to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride have been evaluated for their biological activities. Research has shown that similar compounds exhibit notable antimicrobial and antitubercular properties, underscoring their potential in therapeutic applications (Chandrashekaraiah et al., 2014). Additionally, studies on isoquinoline derivatives have revealed their antivirus activity against human respiratory diseases, though they do not inhibit neuraminidase activity as previously assumed (Shinkai & Nishimura, 1972).
Catalytic Applications
- Catalytic Uses in Organic Synthesis: The structure of dihydroisoquinoline, closely related to the compound , has been utilized in catalytic processes for the synthesis of various organic compounds. This demonstrates the utility of such compounds in facilitating or improving chemical reactions, indicative of their potential in industrial and pharmaceutical applications (Guggilapu et al., 2016).
特性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-2-5-16(19)18-11-15(12-18)17-9-8-13-6-3-4-7-14(13)10-17;/h3-4,6-7,15H,2,5,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQITVPUGILXISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



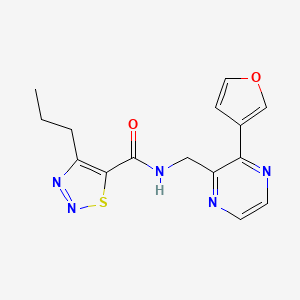
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)
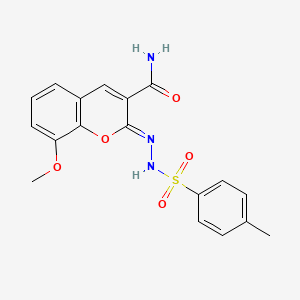

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)

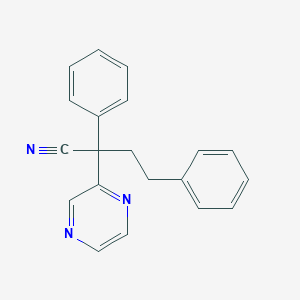
![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

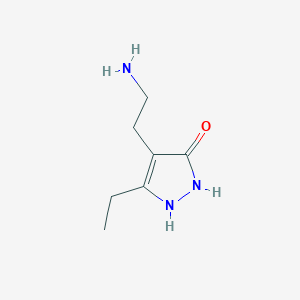
![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)
